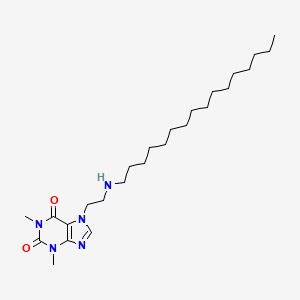
Theophylline, 7-(2-(hexadecylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 7-(2-(hexadecylamino)ethyl)- is a derivative of theophylline, a well-known methylxanthine compound. Theophylline itself is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties . The addition of the hexadecylaminoethyl group to theophylline enhances its lipophilicity, potentially altering its pharmacokinetic and pharmacodynamic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-(hexadecylamino)ethyl)- typically involves the alkylation of theophylline with 2-(hexadecylamino)ethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the compound’s purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Theophylline, 7-(2-(hexadecylamino)ethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various alkylated derivatives.
Aplicaciones Científicas De Investigación
Theophylline, 7-(2-(hexadecylamino)ethyl)- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of lipophilicity on drug action and metabolism.
Biology: Investigated for its potential effects on cellular signaling pathways due to its ability to inhibit phosphodiesterase.
Medicine: Explored for its potential use in treating respiratory diseases and as a bronchodilator.
Mecanismo De Acción
Theophylline, 7-(2-(hexadecylamino)ethyl)- exerts its effects primarily through the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and dilation of the airways. Additionally, it may block adenosine receptors, contributing to its bronchodilator effects .
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A methylxanthine used to treat respiratory diseases.
Caffeine: Another methylxanthine with stimulant properties.
Theobromine: Found in chocolate, with mild stimulant effects.
Uniqueness
The addition of the hexadecylaminoethyl group to theophylline makes Theophylline, 7-(2-(hexadecylamino)ethyl)- more lipophilic, potentially enhancing its ability to cross cell membranes and increasing its duration of action compared to its parent compound .
Propiedades
Número CAS |
52943-52-9 |
|---|---|
Fórmula molecular |
C25H45N5O2 |
Peso molecular |
447.7 g/mol |
Nombre IUPAC |
7-[2-(hexadecylamino)ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H45N5O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-20-30-21-27-23-22(30)24(31)29(3)25(32)28(23)2/h21,26H,4-20H2,1-3H3 |
Clave InChI |
RGKLYNQJTINBKG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


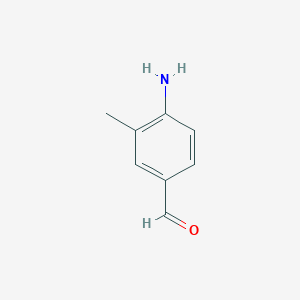
![1-Methyl-5-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13952253.png)
![3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid](/img/structure/B13952255.png)
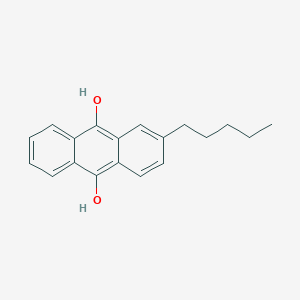
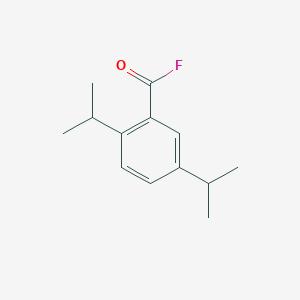
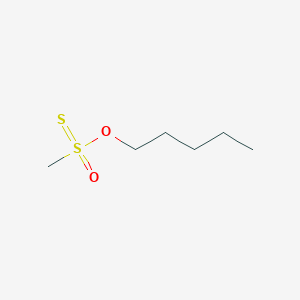
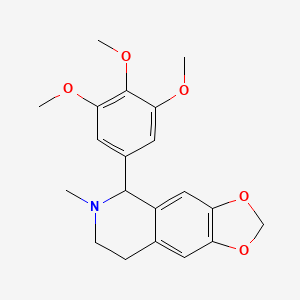

![1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol](/img/structure/B13952307.png)

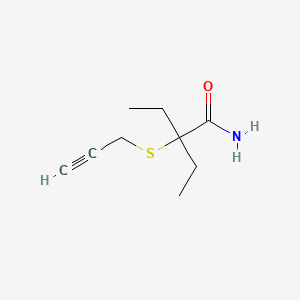
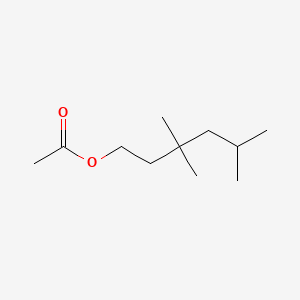
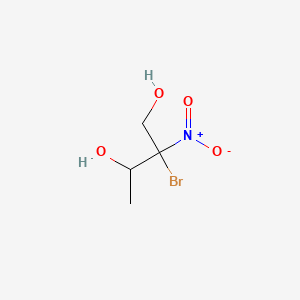
![2-Benzyl-8-(bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13952335.png)
